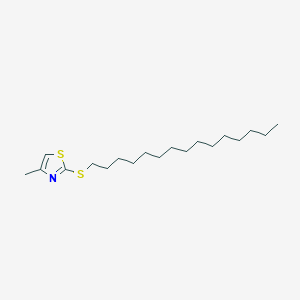![molecular formula C17H22N2OS B14387839 Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- CAS No. 88654-30-2](/img/structure/B14387839.png)
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- is a heterocyclic organic compound that features a piperidine ring substituted with an ethyl group and a thiazolyl group bearing a methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- can be achieved through multi-step organic reactions. One common method involves the reaction of substituted aniline, 1,3-dicarbonyl compound, and aromatic aldehyde in the presence of a catalyst such as phenylboronic acid . This one-pot multi-component reaction is efficient and yields highly functionalized piperidine derivatives.
Industrial Production Methods
Industrially, piperidine derivatives are often produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is scalable and provides a high yield of the desired product. Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazolyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinecarboxylic acids: These compounds contain a piperidine ring with a carboxylic acid group and share similar structural features.
Piperazine derivatives: These compounds have a similar cyclic structure and are used in various pharmaceutical applications.
Thiazole derivatives: Compounds containing a thiazole ring exhibit similar chemical reactivity and biological activities.
Uniqueness
Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a thiazolyl group and a methoxyphenyl moiety makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
88654-30-2 |
|---|---|
Molekularformel |
C17H22N2OS |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(1-ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C17H22N2OS/c1-3-19-10-8-14(9-11-19)17-18-16(12-21-17)13-4-6-15(20-2)7-5-13/h4-7,12,14H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
MLXLLWWRRCMNEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)




![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
![N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea](/img/structure/B14387852.png)
